An In-Depth Technical Guide to the Synthesis and Characterization of 3-methyl-9H-carbazol-2-ol
An In-Depth Technical Guide to the Synthesis and Characterization of 3-methyl-9H-carbazol-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature impart unique photophysical and biological properties. Carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects.[1][2] The specific substitution pattern on the carbazole core allows for the fine-tuning of these properties, making the development of efficient and regioselective synthetic routes to functionalized carbazoles a critical endeavor for drug discovery and the creation of novel organic electronic materials.[1][3]
3-methyl-9H-carbazol-2-ol is a naturally occurring carbazole alkaloid that has been isolated from various plant species, including Clausena dunniana and the curry leaf tree (Murraya koenigii).[2][4] Its structure, featuring both a hydroxyl and a methyl group on one of the benzene rings, presents an interesting target for synthetic chemists and a valuable building block for further derivatization to explore its therapeutic potential.[1][2] This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 3-methyl-9H-carbazol-2-ol.
Part 1: Strategic Synthesis of 3-methyl-9H-carbazol-2-ol
While several methods exist for the synthesis of the carbazole core, including the Graebe-Ullmann synthesis and modern palladium-catalyzed cross-coupling reactions, the Borsche-Drechsel cyclization offers a classic and reliable approach for the construction of tetrahydrocarbazoles, which can then be aromatized to the desired carbazole.[5][6][7][8] This method is particularly advantageous due to the ready availability of the starting materials.
The proposed synthetic strategy involves a three-step process:
-
Formation of the Arylhydrazone: Condensation of 4-hydroxy-3-methylphenylhydrazine with cyclohexanone.
-
Borsche-Drechsel Cyclization: Acid-catalyzed cyclization of the resulting arylhydrazone to form the corresponding tetrahydrocarbazole.
-
Aromatization: Dehydrogenation of the tetrahydrocarbazole intermediate to yield the final product, 3-methyl-9H-carbazol-2-ol.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of Cyclohexanone (4-hydroxy-3-methylphenyl)hydrazone
-
Rationale: The initial step involves the formation of a hydrazone through the condensation of a hydrazine with a ketone. This reaction is typically carried out under mild acidic conditions to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon.
-
Procedure:
-
To a solution of 4-hydroxy-3-methylphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water, add sodium acetate (1.1 eq) and stir until a clear solution is obtained.
-
Add cyclohexanone (1.05 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Borsche-Drechsel Cyclization to 3-Methyl-2,3,4,9-tetrahydro-1H-carbazol-2-ol
-
Rationale: This key step involves an acid-catalyzed intramolecular electrophilic substitution, analogous to the Fischer indole synthesis, to form the tetrahydrocarbazole ring system.[6] The choice of acid catalyst is crucial for efficient cyclization while minimizing side reactions.
-
Procedure:
-
Suspend the dried cyclohexanone (4-hydroxy-3-methylphenyl)hydrazone (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. The reaction should be monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water to remove acetic acid, and dried.
-
Step 3: Aromatization to 3-methyl-9H-carbazol-2-ol
-
Rationale: The final step is the dehydrogenation of the tetrahydrocarbazole intermediate to the fully aromatic carbazole. A common and effective method for this transformation is catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures.
-
Procedure:
-
In a round-bottom flask, combine the 3-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-ol (1.0 eq) with 10% Pd/C (0.1 eq by weight).
-
Add a high-boiling solvent such as diphenyl ether or p-cymene.
-
Heat the mixture to reflux for 6-8 hours under an inert atmosphere.
-
Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
The filtrate is then subjected to column chromatography on silica gel to afford the pure 3-methyl-9H-carbazol-2-ol.
-
Part 2: Comprehensive Characterization
The identity and purity of the synthesized 3-methyl-9H-carbazol-2-ol must be confirmed through a combination of spectroscopic and physical methods.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol |
| Appearance | Solid |
| Melting Point | 245-246 °C[5] |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the O-H proton, and the methyl group protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the methyl carbon, and the carbons bearing the hydroxyl and amino groups. A computed ¹³C NMR spectrum is available on public databases and can serve as a reference.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3400-3300 |
| O-H stretch | 3600-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=C stretch (aromatic) | 1600-1450 |
| C-N stretch | 1350-1250 |
| C-O stretch | 1260-1000 |
3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₁₃H₁₁NO.
Conclusion
This technical guide outlines a robust and logical pathway for the synthesis and characterization of 3-methyl-9H-carbazol-2-ol. By employing the well-established Borsche-Drechsel cyclization followed by aromatization, this valuable carbazole derivative can be accessed in a controlled and efficient manner. The detailed characterization protocol ensures the unequivocal identification and purity assessment of the final product, providing a solid foundation for its use in further research and development in the fields of medicinal chemistry and materials science. The presented methodologies are designed to be self-validating, offering researchers a reliable guide for the preparation and analysis of this important heterocyclic compound.
References
-
PubChem. (n.d.). 3-methyl-9H-carbazol-2-ol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2023, December 29). Borsche–Drechsel cyclization. Retrieved January 14, 2026, from [Link]
-
Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Oregon State University. Retrieved January 14, 2026, from [Link]
-
My Skin Recipes. (n.d.). 3-Methyl-9H-carbazol-2-ol. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2023, May 22). Graebe-Ullmann synthesis. Retrieved January 14, 2026, from [Link]
-
Batur, D. (2023). Synthesis of novel carbazole derivatives by Diels-Alder reaction of indole-based dienes with various dienophiles. Middle East Technical University. Retrieved January 14, 2026, from [Link]
-
Bohrium. (2023, November 1). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Retrieved January 14, 2026, from [Link]
- Sasivimon, S. et al. (2014). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.
- Kumar, M. P. et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 34057-34081.
- Honma, T. et al. (2018). Asymmetric oxidative coupling of hydroxycarbazoles: Facile synthesis of (+)-bi-2-hydroxy-3-methylcarbazole. Bioorganic & Medicinal Chemistry Letters, 28(16), 2751-2753.
- Al-Ostath, A. et al. (2021). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie, 133(46), 24658-24662.
- Journal of Pharmacognosy and Phytochemistry. (2021). Phytochemical analysis of stem extract of Cynanchum viminale L. by HRLC-MS analysis. Journal of Pharmacognosy and Phytochemistry, 10(1), 1-4.
- Der Pharma Chemica. (2016).
-
SpectraBase. (n.d.). 3-Methyl-9H-carbazol-2-ol. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Borsche–Drechsel cyclization. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic strategy to access 2‐hydroxycarbazole derivative 3 from 1 and 2. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Hydroxycarbazoles via Rh(III)-Catalyzed Cascade Cyclization of Indolyl Nitrones with Alkylidenecyclopropanes. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). The Graebe–Ullmann Carbazole‐Carboline Synthesis. Retrieved January 14, 2026, from [Link]
-
YouTube. (2022, February 8). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE#CARBAZOLE. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction. Retrieved January 14, 2026, from [Link]
-
Journal of the Chemical Society. (1950). 916. The Graebe–Ullmann carbazole synthesis. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Retrieved January 14, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Hydroxy-3-methyl-9H-carbazole (FDB011494). Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(9H-Carbazol-9-yl)-2H-chromen-2-one. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H (500 MHz) and 13 C (125 MHz) NMR data of compounds 1-3. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR signal values of compound 6. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts (δ/ppm) of (2) and (3) DMSO-d 6 as the solvents (25°C). Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Borsche-Drechsel Cyclization. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C and 1 H NMR Data for Compounds 3, 4, and 5. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole. Retrieved January 14, 2026, from [Link]
-
VIBGYOR ePress. (2016). [1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. Retrieved January 14, 2026, from [Link]
-
The Journal of Phytopharmacology. (2019). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.). Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Phytoconstituents of Aristolochia cathcartii Hook.f. Leaf Extract; an Analysis through FTIR and GC-MS. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of novel 4-hydroxycarbazole derivatives and evaluation of their in vitro anti-inflammatory, anti-oxidant activities and molecular docking. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Ruthenium Catalyzed Remote C4-Selective CH Functionalization of Carbazoles via σ-Activation. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]
-
MDPI. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Retrieved January 14, 2026, from [Link]
-
VDOC.PUB. (n.d.). Chemical Modification Of Biological Polymers. Retrieved January 14, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Items where Year is 1986. Retrieved January 14, 2026, from [Link]
-
World Journal of Gastroenterology. (2004). L-arginine-induced experimental pancreatitis. Retrieved January 14, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Items where Subject is "Q Science > QH Natural history > QH301 Biology". Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (1989). Synthesis of the carbazole alkaloids carbazomycin A and B and hyellazole. Retrieved January 14, 2026, from [Link]
-
Fatcat. (n.d.). Synthesis of the carbazole alkaloids carbazomycin A and B and hyellazole. Retrieved January 14, 2026, from [Link]
Sources
- 1. 3-Methyl-9H-carbazol-2-ol [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Asymmetric oxidative coupling of hydroxycarbazoles: Facile synthesis of (+)-bi-2-hydroxy-3-methylcarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
